Benzene-1,4-diol;bis(4-fluorophenyl)methanone

Catalog No.
S1902912
CAS No.
29658-26-2
M.F
C19H14F2O3
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,4-diol;bis(4-fluorophenyl)methanone

CAS Number

29658-26-2

Product Name

Benzene-1,4-diol;bis(4-fluorophenyl)methanone

IUPAC Name

benzene-1,4-diol;bis(4-fluorophenyl)methanone

Molecular Formula

C19H14F2O3

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C13H8F2O.C6H6O2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;7-5-1-2-6(8)4-3-5/h1-8H;1-4,7-8H

InChI Key

JUPQTSLXMOCDHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F.C1=CC(=CC=C1O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F.C1=CC(=CC=C1O)O

High-Performance Materials

  • Mechanical Properties: PEEK exhibits excellent mechanical strength, stiffness, and wear resistance at high temperatures []. This makes it a valuable material for research on tribology (the study of friction, wear, and lubrication) and the development of advanced mechanical components [].
  • Chemical Resistance: PEEK is resistant to a wide range of chemicals, including strong acids and bases []. This property allows researchers to utilize PEEK in the design of equipment for harsh chemical environments and for studies involving aggressive chemicals.

Biomedical Applications

  • Biocompatibility: PEEK demonstrates good biocompatibility, with minimal tissue irritation and rejection []. This has led to research on PEEK for use in medical implants, such as spinal fusion cages and bone fixation devices [].
  • Drug Delivery: The controlled release of drugs from PEEK-based materials is an active area of research. PEEK's ability to encapsulate drugs and release them at a controlled rate makes it a promising candidate for targeted drug delivery systems [].

Advanced Manufacturing Techniques

  • 3D Printing: PEEK is a popular filament for 3D printing due to its excellent printability and mechanical properties []. Researchers are exploring the use of 3D-printed PEEK for prototyping and manufacturing of complex parts with high-performance requirements [].
  • Composite Materials: PEEK can be combined with other materials like carbon fiber to create lightweight yet strong composite materials. This is of interest in research on aerospace components and other applications requiring high strength-to-weight ratios [].

Benzene-1,4-diol;bis(4-fluorophenyl)methanone, also known by its IUPAC name, is a compound characterized by the presence of a benzene ring substituted with hydroxyl groups and fluorophenyl groups. Its chemical formula is C13_{13}H8_8F2_2O2_2, and it has a molecular weight of 328.3 g/mol. The compound is notable for its structural complexity, featuring both diol and ketone functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

There is no current information available regarding a specific mechanism of action for this compound in biological systems or its interaction with other molecules [].

Due to the lack of specific research, data on safety hazards like toxicity, flammability, or reactivity is unavailable. However, as a general guideline, aromatic compounds with fluorine substituents can have varying toxicity profiles. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for similar aromatic diketones if available [].

Due to its functional groups:

  • Nucleophilic Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The ketone group can be reduced to form alcohols, which may enhance the compound's solubility and reactivity.
  • Condensation Reactions: The hydroxyl groups can engage in condensation reactions to form ethers or esters under appropriate conditions.

These reactions make the compound versatile for synthetic chemistry applications .

Research indicates that benzene-1,4-diol;bis(4-fluorophenyl)methanone exhibits significant biological activity. Its derivatives have been studied for their potential as:

  • Antioxidants: The diol structure contributes to free radical scavenging properties.
  • Anticancer Agents: Some studies suggest that compounds with similar structures can inhibit tumor growth through various mechanisms.
  • Antimicrobial Activity: The presence of fluorine atoms enhances lipophilicity, potentially increasing the compound's ability to penetrate microbial membranes .

Several methods have been developed for synthesizing benzene-1,4-diol;bis(4-fluorophenyl)methanone:

  • Direct Synthesis: This involves the reaction of benzene-1,4-diol with bis(4-fluorophenyl) ketone under acidic conditions.
  • Green Chemistry Approaches: Recent advancements emphasize environmentally friendly methods using catalysts and mild reaction conditions to reduce waste and improve efficiency.
  • Polymerization Techniques: The compound can also be synthesized as part of polymeric materials through condensation polymerization with suitable monomers.

These methods highlight the compound's adaptability in synthetic routes.

Benzene-1,4-diol;bis(4-fluorophenyl)methanone has diverse applications across various fields:

  • Pharmaceuticals: Utilized as an intermediate in drug synthesis due to its biological activity.
  • Material Science: Employed in the production of polymers with enhanced thermal stability and chemical resistance.
  • Dyes and Pigments: Its structural features allow it to be used in synthesizing dyes that exhibit bright colors and stability.

Several compounds share structural similarities with benzene-1,4-diol;bis(4-fluorophenyl)methanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,4-Bis(4-fluorobenzoyl)benzeneTwo fluorobenzoyl groupsStronger electron-withdrawing effects
HydroquinoneTwo hydroxyl groupsMore soluble in water but less reactive
Bisphenol ATwo phenolic hydroxyl groupsUsed widely in plastics but less complex
Difluorobenzophenone-hydroquinone copolymerCopolymer structureEnhanced thermal properties due to polymerization

Benzene-1,4-diol;bis(4-fluorophenyl)methanone stands out due to its unique combination of functional groups that facilitate diverse

Other CAS

29658-26-2

General Manufacturing Information

Methanone, bis(4-fluorophenyl)-, polymer with 1,4-benzenediol: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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